molecular formula C18H21NO5 B5180373 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene

2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene

Cat. No. B5180373
M. Wt: 331.4 g/mol
InChI Key: LHJPHOOXYUXFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene, also known as ICI 182,780, is a synthetic compound used in scientific research. It is a selective estrogen receptor modulator (SERM) that has been shown to have potential applications in breast cancer treatment and prevention.

Scientific Research Applications

2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 is primarily used in breast cancer research, where it has been shown to be effective in blocking the growth of estrogen receptor-positive breast cancer cells. It has also been studied for its potential use in breast cancer prevention, as it has been shown to reduce the incidence of mammary tumors in animal models. In addition, 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 has been investigated for its potential use in other types of cancer, such as ovarian and prostate cancer.

Mechanism of Action

2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 works by binding to the estrogen receptor and blocking the effects of estrogen on the body. This is important in breast cancer treatment, as many breast cancers are fueled by estrogen. By blocking the effects of estrogen, 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 can slow or stop the growth of breast cancer cells.
Biochemical and Physiological Effects:
2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 has been shown to have a number of biochemical and physiological effects in addition to its anti-estrogenic properties. For example, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer. It has also been shown to affect glucose metabolism, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 is that it is a highly selective estrogen receptor modulator, meaning that it only affects the estrogen receptor and does not have significant effects on other hormone receptors. This makes it a useful tool for studying the effects of estrogen in the body. However, one limitation of 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 is that it can be difficult to work with in the lab, as it is a highly potent compound that requires careful handling and storage.

Future Directions

There are a number of potential future directions for research on 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780. One area of interest is in the development of new breast cancer treatments that incorporate 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780. Another area of interest is in the development of new SERMs that are even more selective and potent than 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780. Additionally, there is ongoing research into the potential use of 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 in other types of cancer, as well as in the treatment of other diseases such as diabetes.

Synthesis Methods

2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 is synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylphenol with 4-bromobutyl nitrate, followed by the reaction of the resulting compound with 2-nitrophenol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

properties

IUPAC Name

2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-14-9-10-17(18(13-14)22-2)24-12-6-5-11-23-16-8-4-3-7-15(16)19(20)21/h3-4,7-10,13H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJPHOOXYUXFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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